1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole
Overview
Description
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is a chemical compound characterized by a unique structure that includes a phenyl group, a pyrrolidine ring, and a pyrazole ring.
Preparation Methods
The synthesis of 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole typically involves the construction of the pyrazole ring followed by the introduction of the phenyl and pyrrolidinyl groups. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is utilized in scientific research for its intriguing properties. It is valuable for studying biological processes and developing innovative pharmaceuticals. Its unique structure makes it a candidate for investigating interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole can be compared to other compounds with similar structures, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and exhibit similar biological activities.
Pyrazole derivatives: Compounds with the pyrazole ring also show comparable properties and applications. The uniqueness of this compound lies in its combined structure, which provides distinct interactions and effects compared to its individual components
Properties
IUPAC Name |
1-phenyl-3-pyrrolidin-2-ylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-5-11(6-3-1)16-10-8-13(15-16)12-7-4-9-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJHGWYMRTDYVBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NN(C=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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